molecular formula C11H9N3O5 B13950544 ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate CAS No. 78115-65-8

ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate

Cat. No.: B13950544
CAS No.: 78115-65-8
M. Wt: 263.21 g/mol
InChI Key: RGAAOKDXIMNYAQ-UHFFFAOYSA-N
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Description

Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate is a nitrogen-containing heterocyclic compound. It is part of the quinoxaline family, which is known for its versatile applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound has a molecular formula of C11H9N3O5 and a molecular weight of 263.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate typically involves the condensation of o-phenylenediamine with α-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with ethyl oxalyl chloride in the presence of a base, followed by nitration using nitric acid . Another method involves the use of α-halo ketones or α-halo-β-ketoesters with o-phenylenediamines under acidic conditions .

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often focus on green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate is unique due to its specific nitro and ester functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its broad spectrum of biological activities make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

78115-65-8

Molecular Formula

C11H9N3O5

Molecular Weight

263.21 g/mol

IUPAC Name

ethyl 7-nitro-3-oxo-4H-quinoxaline-2-carboxylate

InChI

InChI=1S/C11H9N3O5/c1-2-19-11(16)9-10(15)13-7-4-3-6(14(17)18)5-8(7)12-9/h3-5H,2H2,1H3,(H,13,15)

InChI Key

RGAAOKDXIMNYAQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O

Origin of Product

United States

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